1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine

Organic Synthesis Intermediate Chemistry Physicochemical Characterization

1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine (CAS 1339047-06-1) is a synthetic, bifunctional nitroaromatic compound. The molecule features a 4-nitrobenzene-1,3-diamine core with a 2-(dimethylamino)ethyl substituent on the N1 position.

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
CAS No. 1339047-06-1
Cat. No. B1404728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine
CAS1339047-06-1
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=CC(=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C10H16N4O2/c1-13(2)6-5-12-8-3-4-10(14(15)16)9(11)7-8/h3-4,7,12H,5-6,11H2,1-2H3
InChIKeyONOIUGPRZXRGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine (CAS 1339047-06-1): A Bifunctional Nitroaniline for Specialized Research Applications


1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine (CAS 1339047-06-1) is a synthetic, bifunctional nitroaromatic compound. The molecule features a 4-nitrobenzene-1,3-diamine core with a 2-(dimethylamino)ethyl substituent on the N1 position . This structure confers both a tertiary amine and a primary aromatic amine group. Predicted physicochemical properties include a density of 1.247±0.06 g/cm³ and a boiling point of 421.1±45.0 °C . The compound is commercially available with a purity specification of 98.0% from certain suppliers .

Photoinitiator screening research (class-level SAR context)
Orthogonal derivatization: primary vs. tertiary amine reactivity
High-temperature reaction compatibility (predicted bp context)

Why 1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine Cannot Be Replaced by Simple Nitroanilines


A high-strength, comparative quantitative evidence base is currently absent from the public domain for this compound. Generic substitution with simpler analogs like 4-nitro-1,3-phenylenediamine (CAS 5131-58-8) is hypothesized to be suboptimal based on class-level structure-activity principles. Literature on analogous 4-substituted nitrobenzenes indicates that electron-donating substituents are required to form α-aminoethyl radicals and act as efficient photoinitiators for methyl methacrylate polymerization, while compounds with electron-withdrawing groups show negligible activity [1]. The tertiary dimethylaminoethyl group in the target compound is a strong electron donor, which may provide a functional advantage over the unsubstituted parent diamine. However, a direct, quantitative performance comparison between the target compound and specific alternatives is not available.

Electron-donor mismatch: simpler nitroanilines lack the tertiary amine, which may shift photoinitiator activity based on class-level SAR.
Physical property profile: the parent 4-nitro-1,3-phenylenediamine has lower boiling point and higher density, potentially altering handling and scale-up conditions.
Synthetic flexibility loss: unsubstituted analogs lack the tertiary amine handle for sequential, protection-free derivatization.

Quantitative Differentiation of 1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine Against Its Closest Structural Analog


Predicted Boiling Point and Purity vs. 4-Nitro-1,3-phenylenediamine

The target compound has a predicted boiling point of 421.1±45.0 °C, substantially higher than the 366.4 °C of its unsubstituted parent, 4-nitro-1,3-phenylenediamine . This difference is attributable to the increased molecular weight from the dimethylaminoethyl substituent, which may affect purification and handling conditions. It is commercially available at a specified purity of 98.0% .

Boiling Point
Cross-study comparable
Target: 421.1±45.0 °C (predicted)
Parent amine: 366.4 °C (predicted)
Difference: ~55 °C higher
Supports high-temperature reaction selection; lower volatility than parent.
Predicted values; experimental confirmation recommended.
Organic Synthesis Intermediate Chemistry Physicochemical Characterization

Predicted Density vs. 4-Nitro-1,3-phenylenediamine

The predicted density of the target compound is 1.247±0.06 g/cm³, which is lower than the predicted density of 1.446 g/cm³ for 4-nitro-1,3-phenylenediamine . This reflects the influence of the bulky, flexible dimethylaminoethyl side chain on molecular packing.

Density
Cross-study comparable
Target: 1.247±0.06 g/cm³ (predicted)
Parent amine: 1.446 g/cm³ (predicted)
~13.8% lower density
Lower density may affect solution preparation calculations and shipping volume.
Predicted; verify experimentally for critical formulation work.
Materials Science Formulation Physical Property Comparison

Electron-Donor Character for Photoinitiation vs. 4-Nitroaniline

Class-level evidence demonstrates that 4-substituted nitrobenzenes with electron-donating substituents are efficient photoinitiators for methyl methacrylate polymerization, while those with electron-withdrawing groups show negligible activity [1]. The target compound bears a strong electron-donating tertiary amine (dimethylamino) group, unlike 4-nitroaniline which has a weaker primary amine donor. No head-to-head quantum yield data is available for the target compound itself; the differentiation is inferred from the established structure-activity relationship.

Photoinitiator Efficiency
Class-level inference
Electron-donating substituent required; target carries tertiary amine donor.
4-Nitroaniline (primary amine) or electron‑withdrawing analogs show negligible activity.
May support photoinitiator screening; necessary donor group present per class SAR.
No direct quantum yield data for target; class-level inference only.
Photopolymerization Photoinitiator Chemistry Radical Generation

Procurement-Driven Application Scenarios for 1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine


Exploratory Photoinitiator Component in Free-Radical Polymerization

Based on class-level evidence that electron-donating 4-substituted nitrobenzenes are efficient photoinitiators for methyl methacrylate polymerization, researchers developing novel photocuring systems may procure this compound to test its performance against simpler nitroanilines [1]. The tertiary amine functionality is hypothesized to provide an α-aminoethyl radical source upon photolysis, a mechanism not accessible to the unsubstituted parent diamine.

Bifunctional Building Block for Sequential Derivatization

The compound presents two chemically distinct amino groups: a nucleophilic primary aromatic amine (NH2 at position 3) and a less reactive tertiary aliphatic amine. This allows for selective acylation of the primary amine, as established in patent literature for structurally related 4-substituted-1,3-phenylenediamines [2], while leaving the tertiary amine available for subsequent quaternization or coordination. Procurement is justified for synthetic sequences requiring orthogonal protection-free derivatization.

Reactivity Benchmarking Against 4-Nitro-1,3-phenylenediamine

For process chemists evaluating intermediates, the compound's predicted boiling point (421.1 °C) and density (1.247 g/cm³) alongside a quantified purity of 98.0% provide a tangible baseline for comparison with its parent compound 4-nitro-1,3-phenylenediamine . This is particularly relevant when designing scale-up protocols where volatility and handling properties differ significantly.

Application
Selection Property
Validation Focus
Photoinitiator screening research
Tertiary amine electron-donor substituent
Photopolymerization assay performance
Orthogonal derivatization building block
Differentiated primary vs. tertiary amine reactivity
Selective acylation protocol validation
High-temperature reaction compatibility
Predicted high boiling point and lower density
Distillation and scale‑up handling assessment
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